molecular formula C11H14O4 B136783 Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate CAS No. 56024-44-3

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

Cat. No.: B136783
CAS No.: 56024-44-3
M. Wt: 210.23 g/mol
InChI Key: PDTCYIZPTRRYOT-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate (CAS: 129150-61-4) is a phenolic ester with the molecular formula C₁₁H₁₄O₄ (molar mass: 210.229 g/mol) . Its structure features a propanoate backbone esterified with a methyl group and a phenyl ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 3, respectively. This compound is a key intermediate in organic synthesis, particularly for protecting hydroxyl groups via silylation and in lignin depolymerization studies .

Properties

IUPAC Name

methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTCYIZPTRRYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335186
Record name Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56024-44-3
Record name Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, followed by nucleophilic attack by methanol to form a tetrahedral intermediate. Subsequent dehydration yields the ester. Sulfuric acid (H₂SO₄) is the preferred catalyst due to its strong protonating ability and low cost.

Typical Procedure :

  • Reactants : 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (1 equiv), methanol (10–15 equiv), H₂SO₄ (5–10 mol%).

  • Conditions : Reflux at 65–70°C for 12–24 hours under inert atmosphere.

  • Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and solvent evaporation.

  • Purification : Vacuum distillation or recrystallization from ethanol/water.

Yield : 83–95%.

Table 1: Optimization Parameters for Acid-Catalyzed Esterification

ParameterOptimal RangeImpact on Yield
Methanol Quantity10–15 equivPrevents side reactions
Catalyst Loading5–10 mol% H₂SO₄Maximizes rate
Temperature65–70°C (reflux)Balances kinetics and decomposition
Reaction Time12–24 hoursEnsures complete conversion

Alternative Catalytic Systems

Heterogeneous Acid Catalysts

Solid acids like Amberlyst-15 or zeolites offer advantages in recyclability and reduced corrosion. For example, Amberlyst-15 (10 wt%) in methanol achieves 85% conversion after 8 hours at 70°C. These systems simplify product isolation by enabling filtration-based catalyst recovery.

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) catalyze methanolysis of the acid in non-aqueous media. While enzymatic methods are eco-friendly, they face limitations:

  • Solvent Requirements : Tert-butanol or ionic liquids needed to maintain enzyme activity.

  • Yield : Typically 60–70% after 48 hours due to slower kinetics.

Synthesis from Lignin-Derived Intermediates

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate can be sourced from lignin depolymerization, aligning with green chemistry initiatives.

Reductive Catalytic Fractionation (RCF)

Lignin is treated with methanol and hydrogen under catalytic conditions (e.g., Ru/C, 200°C, 3 MPa H₂). This method concurrently cleaves β-O-4 linkages and stabilizes phenolic monomers via methylation.

Key Challenges :

  • Selectivity : Competing reactions (e.g., demethoxylation) reduce yield.

  • Catalyst Deactivation : Sulfur impurities in lignin poison metal catalysts.

Table 2: Performance of Catalysts in RCF

CatalystTemperature (°C)H₂ Pressure (MPa)Yield (%)
Ru/C200322
Ni/Al₂O₃220418

Large-Scale Industrial Production

Industrial protocols prioritize cost efficiency and scalability. A representative batch process involves:

  • Continuous Esterification : Tubular reactors with H₂SO₄ catalyst and excess methanol.

  • Reactive Distillation : Simultaneous reaction and product separation to drive equilibrium.

  • Purity Standards : ≥99% purity achieved via wiped-film evaporation.

Economic Considerations :

  • Raw material costs dominate (60–70% of total).

  • Catalyst reuse reduces expenses by 15–20%.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 300 W) reduces reaction time to 1–2 hours with comparable yields (88–92%). This method is energy-efficient but limited to small-scale production.

Flow Chemistry Approaches

Microreactors enable precise temperature control and faster heat transfer. Preliminary studies report 95% conversion in 30 minutes using H₂SO₄-methanol systems .

Chemical Reactions Analysis

Reduction Reactions

The ester group undergoes selective reduction to form aldehydes or alcohols under controlled conditions.

Reduction to Aldehyde

Reagents : Diisobutylaluminum hydride (DIBALH) in anhydrous dichloromethane .
Conditions :

  • Temperature: -78°C (dry ice/acetone bath).

  • Reaction Time: 8 hours .

Outcome :

  • DIBALH reduces the ester to 3-(4-hydroxy-3-methoxyphenyl)propanal with high specificity.

  • Yield: Quantitatively confirmed via NMR .

Mechanism :

RCOOR DIBALHRCHO\text{RCOOR }\xrightarrow{\text{DIBALH}}\text{RCHO}

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, though direct experimental data for this compound is limited. Based on structural analogs , potential pathways include:

Reagents :

  • DPPH/ABTS Assays : Used to quantify radical scavenging activity, confirming antioxidant capacity via electron transfer .

  • Enzymatic Oxidation : Gut microbiota metabolize related compounds (e.g., 4-hydroxy-3-methoxycinnamic acid) to 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) .

Substitution Reactions

The methoxy group (-OCH₃) can participate in nucleophilic substitution, though documented examples are sparse.

Hypothetical Pathway :

  • Demethylation : Acidic or enzymatic cleavage of the methoxy group to yield a dihydroxy derivative.

  • Reagents : BBr₃ or HI (theoretically applicable) .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductYieldSource
EsterificationH₂SO₄, MeOH, RTThis compound98%
Reduction (ester)DIBALH, DCM, -78°C3-(4-hydroxy-3-methoxyphenyl)propanal~99%
Antioxidant ActivityDPPH/ABTS assaysRadical scavenging (IC₅₀ values)N/A

Mechanistic Insights

  • Ester Reduction : DIBALH selectively targets the ester carbonyl without affecting the aromatic hydroxyl group .

  • Acid Catalysis : Sulfuric acid protonates the carboxylic acid, facilitating nucleophilic attack by methanol .

Scientific Research Applications

Chemistry: Synthesis of Complex Molecules

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation to form quinones, reduction to alcohols, and nucleophilic substitution—makes it valuable in synthetic organic chemistry .

Biological and Medicinal Research

Antioxidant Properties:
The compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress in biological systems. This property has led to its investigation for potential health benefits, including its role in reducing the risk of chronic diseases associated with oxidative damage .

Biomarker for Dietary Intake:
this compound is also utilized as a biomarker for the consumption of specific foods and beverages, notably coffee. Its presence can indicate dietary habits and has implications for nutritional studies .

Cosmetic and Pharmaceutical Applications:
Research indicates that this compound may have applications in cosmetic formulations due to its anti-inflammatory effects. It is being studied for its potential use in topical preparations aimed at reducing skin inflammation and promoting skin health .

Industrial Applications

This compound finds use in various industrial applications due to its chemical properties. It is employed in the formulation of products that require antioxidant agents or as a flavoring agent in food products. Additionally, its derivatives are explored for their potential use in pharmaceuticals .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results demonstrated that the compound effectively scavenges free radicals, indicating its potential as a natural antioxidant agent in food preservation and health supplements.

Case Study 2: Skin Health Applications

Research published on the anti-inflammatory properties of methyl dihydroferulate highlighted its efficacy in reducing prostaglandin E₂ production. This suggests that the compound could be beneficial in developing topical treatments for inflammatory skin conditions .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Chemistry Intermediate for complex molecule synthesisVersatile reaction capabilities
Biology/Medicine Antioxidant researchPotential health benefits
Biomarker for dietary studiesInsights into dietary habits
Cosmetic formulationsAnti-inflammatory effects
Industry Food preservationNatural antioxidant
Flavoring agentEnhances product appeal

Mechanism of Action

Comparison with Similar Compounds

Methyl 3-(4-Chloro-3-hydroxyphenyl)propanoate Derivatives

  • Structure: Chlorine substitution at the phenyl ring (e.g., methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate) replaces the methoxy group with chloro (-Cl) .
  • Higher molecular weight (due to Cl) increases lipophilicity compared to the methoxy/hydroxy analogue.
  • Applications : Used as intermediates for acetylation and other derivatization reactions .

Methyl (E)-3-(4-Hydroxy-3-methoxyphenyl)propenoate

  • Structure: Features a propenoate (α,β-unsaturated ester) backbone instead of propanoate, introducing conjugation .
  • Properties: The double bond enhances UV absorption and reactivity in Michael addition or Diels-Alder reactions. Reduced steric hindrance compared to the saturated propanoate.

Methyl 3-(3-Hydroxy-4-methoxyphenyl)propanoate

  • Structure : Positional isomer with swapped hydroxyl and methoxy groups (3-OH, 4-OCH₃) .
  • Properties :
    • Altered hydrogen-bonding patterns may affect solubility and crystallinity.
    • CAS: 129150-61-4; molecular formula identical to the target compound but with distinct spectroscopic signatures .

Ethyl 3-(4-Hydroxyphenyl)propanoate

  • Structure : Ethyl ester instead of methyl, with a single hydroxyl group at position 4 .
  • Properties :
    • Ethyl group increases hydrophobicity (logP ~1.5 vs. ~1.2 for methyl).
    • Absence of methoxy reduces steric and electronic effects on the aromatic ring.
  • Applications : Used in flavor and fragrance industries due to milder ester odor .

Methyl Ferulate and Methyl Coumarate

  • Structure : Cinnamate derivatives (unsaturated backbone) with 4-hydroxy-3-methoxyphenyl (ferulate) or 4-hydroxyphenyl (coumarate) groups .
  • Properties: Conjugated systems enhance UV stability and antioxidant capacity. Lower yields in lignin depolymerization compared to the target compound (5.14 wt% for methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate vs. 2.38 wt% for methyl ferulate) .

Comparative Data Table

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₁₁H₁₄O₄ 4-OH, 3-OCH₃ Lignin depolymerization intermediate
Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate C₁₁H₁₃ClO₃ 4-Cl, 3-OH Acetylation precursor
Methyl (E)-3-(4-hydroxy-3-methoxyphenyl)propenoate C₁₁H₁₂O₄ α,β-unsaturated ester Bioactive plant metabolite
Ethyl 3-(4-hydroxyphenyl)propanoate C₁₁H₁₄O₃ 4-OH, ethyl ester Flavor industry applications
Methyl ferulate C₁₁H₁₂O₄ Cinnamate derivative Antioxidant, lower lignin yield

Key Research Findings

  • Catalytic Applications: this compound is a major product (5.14 wt%) in lignin depolymerization using Ru@C catalysts, outperforming methyl ferulate and coumarate .
  • Synthetic Versatility : The TBS-protected derivative is pivotal in multi-step syntheses, enabling selective functionalization .
  • Biological Relevance: Structural analogs, such as methyl propenoate derivatives, exhibit bioactive properties in plant extracts .

Biological Activity

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, also known as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), is a compound derived from dietary polyphenols and produced by gut microbiota. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H14_{14}O4_{4}
  • Molecular Weight : 210.23 g/mol
  • Appearance : Clear liquid, pale yellow in color

This compound features a propanoate group esterified to a phenolic structure with methoxy and hydroxy substituents, contributing to its biological activity.

The biological activity of HMPA is attributed to several mechanisms:

  • Antioxidant Activity : HMPA exhibits significant free radical scavenging capabilities, which help inhibit oxidative stress in biological systems .
  • Interaction with Receptors : HMPA interacts with various receptors, including GPR41 and GPR43, influencing metabolic pathways related to lipid metabolism and energy homeostasis .
  • Modulation of Gut Microbiota : It alters the composition of gut microbiota, enhancing beneficial bacteria while suppressing harmful strains, thereby contributing to metabolic health .

Antidiabetic Properties

Research indicates that HMPA may improve insulin sensitivity and mitigate the effects of high-fat diet (HFD)-induced obesity. In animal studies, it has been shown to reduce weight gain and hepatic steatosis by modulating metabolic pathways .

Anticancer Effects

HMPA has demonstrated potential anticancer activities. In vitro studies have shown that it can inhibit the proliferation of cancer cells, with IC50_{50} values indicating effectiveness comparable to standard chemotherapeutic agents like doxorubicin .

Cognitive Function Improvement

Studies suggest that HMPA may enhance cognitive function through its neuroprotective effects. It activates specific receptors that are involved in cognitive processes, potentially providing therapeutic benefits for neurodegenerative diseases .

Case Studies and Research Findings

  • Metabolic Impact Study :
    • Objective : To evaluate the absorption and metabolism of HMPA in rats.
    • Findings : After oral administration (10 mg/kg), HMPA was rapidly absorbed and distributed across various tissues, with significant concentrations detected within 15 minutes post-administration .
  • Anticancer Activity Assessment :
    • Objective : To determine the antiproliferative effects of HMPA on HeLa cells.
    • Results : The compound exhibited strong inhibitory effects on cell growth, suggesting its potential as an anticancer agent .
  • Cognitive Function Enhancement :
    • Objective : To investigate the effects of HMPA on cognitive performance in animal models.
    • Outcome : Enhanced memory retention and learning abilities were observed in subjects treated with HMPA compared to controls .

Data Tables

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AntidiabeticInsulin sensitivity improvement
AnticancerCell proliferation inhibition
Cognitive enhancementNeuroprotective receptor activation

Q & A

Q. Table 1: Spectroscopic Reference Data

TechniqueKey Signals/PeaksDiagnostic Features
HSQC NMRδ 7.0–6.5 (aromatic H/C), δ 3.8 (OCH₃)Assigns substituent positions
GC-FID/MSm/z 194 (M+), 137 (base peak)Confirms molecular fragmentation
FT-IR3400 cm⁻¹ (O-H), 1700 cm⁻¹ (C=O)Validates functional groups

Basic: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
Common methods include:

  • Esterification of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid : Use methanol with acid catalysis (H₂SO₄ or HCl) under reflux. Yields >80% are achieved with anhydrous conditions and excess methanol .
  • Reductive stabilization : Catalytic hydrogenation (e.g., Pd/C or Ni) of lignin-derived intermediates under mild H₂ pressure (1–3 atm) to prevent over-reduction .
    Critical Parameters :
  • Temperature control (<60°C) minimizes decarboxylation.
  • Use of molecular sieves or drying agents (e.g., MgSO₄) improves esterification efficiency.

Advanced: How can catalytic conditions be optimized for stabilizing this compound during lignin depolymerization?

Methodological Answer:

  • Catalyst Selection : Heterogeneous metal catalysts (e.g., Pt, Ru) enhance reductive stabilization of lignin monomers. Pt-based systems show higher selectivity for retaining methoxy groups .
  • Solvent Systems : Biphasic systems (e.g., water/THF) improve product separation and reduce side reactions.
  • Reaction Monitoring : Track lignin depolymerization via Van Krevelen diagrams (elemental analysis) and HSQC NMR to correlate O/C ratios with monomer yields .

Q. Table 2: Catalytic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 wt%Maximizes monomer selectivity
H₂ Pressure1–3 atmPrevents over-reduction
Temperature120–150°CBalances depolymerization vs. degradation

Advanced: How to resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • Dose-Response Studies : Conduct in vitro assays (e.g., Ames test, MTT assay) across concentrations (0.1–10 mM) to clarify thresholds for cytotoxicity or mutagenicity .
  • Cross-Referencing : Compare data from multiple agencies (e.g., IARC, OSHA). Note that while IARC does not classify it as carcinogenic, concentrations >0.1% may exhibit carcinogenic potential in specific models .
  • Metabolite Analysis : Identify degradation products (e.g., quinones from oxidation) that may contribute to toxicity .

Advanced: How to design experiments to study the reactivity of the methoxy and hydroxy groups under varying conditions?

Methodological Answer:

  • Nucleophilic Substitution : React with NaH/DMF to replace methoxy groups with halides or amines. Monitor via LC-MS for intermediate formation .
  • Oxidation Studies : Use KMnO₄ in acidic conditions to oxidize the hydroxy group to a carbonyl. Track reaction progress via TLC (Rf shift) and IR (C=O emergence) .
  • pH-Dependent Stability : Test hydrolysis rates in buffered solutions (pH 2–12) to identify labile functional groups.

Basic: What are the primary applications of this compound in organic chemistry research?

Methodological Answer:

  • Building Block : Used in synthesizing bioactive analogs (e.g., enzyme inhibitors, receptor agonists) via functional group modifications .
  • Lignin Model Compound : Studies on solvolytic depolymerization mechanisms and reductive stabilization pathways .
  • Spectroscopic Probe : Its distinct NMR and IR signals aid in method development for phenolic ester analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
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Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.